molecular formula C17H8S4 B12832251 7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]

7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]

Cat. No.: B12832251
M. Wt: 340.5 g/mol
InChI Key: WLDLDOFGWFCQOT-UHFFFAOYSA-N
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Description

7,7’-Spirobi[3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene] is a complex organic compound characterized by its unique spiro structure, which includes two tricyclic systems connected through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the formation of the spiro linkage and the incorporation of sulfur atoms into the ring systems.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control, and the selection of suitable solvents and catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

7,7’-Spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene] undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur-containing compounds.

Scientific Research Applications

7,7’-Spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene] has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7’-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene] involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form covalent bonds with biological molecules, potentially inhibiting or modifying their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7’-Spirobi[3,11-dithiatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraene] is unique due to its spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H8S4

Molecular Weight

340.5 g/mol

IUPAC Name

7,7'-spirobi[3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene]

InChI

InChI=1S/C17H8S4/c1-5-18-13-9(1)17(10-2-6-19-14(10)13)11-3-7-20-15(11)16-12(17)4-8-21-16/h1-8H

InChI Key

WLDLDOFGWFCQOT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C3(C4=C2SC=C4)C5=C(C6=C3C=CS6)SC=C5

Origin of Product

United States

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